5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20ClN3O2S |
|---|---|
Molecular Weight |
317.84 g/mol |
IUPAC Name |
5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H20ClN3O2S/c1-2-17-7-3-4-11(17)9-16-20(18,19)13-8-10(15)5-6-12(13)14/h5-6,8,11,16H,2-4,7,9,15H2,1H3 |
InChI Key |
YGGSRRLGBFEKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Chlorosulfonation
A common method to prepare substituted benzenesulfonyl chlorides is the chlorosulfonation of aromatic precursors such as nitro- or methyl-substituted benzenes. For example, the preparation of 2-methyl-5-nitrobenzenesulfonyl chloride involves reacting p-nitrotoluene with chlorosulfonic acid in an organic solvent (chlorobenzene, dichloromethane, or chloroform) at elevated temperatures (100–150 °C) with stirring speeds of 800–100 rpm. The reaction mixture is then treated with water to remove excess chlorosulfonic acid and isolate the sulfonyl chloride intermediate.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Sulfonation | p-nitrotoluene + chlorosulfonic acid | 100–150 °C, 800–100 rpm stirring | 2-methyl-5-nitrobenzenesulfonyl chloride |
| Workup | Water washing (0.3–0.4 volume of solvent), separation, concentration | Ambient temperature | Purified sulfonyl chloride |
This method yields sulfonyl chloride with high purity and minimal byproducts due to the high reactivity and selectivity of chlorosulfonic acid.
Reduction and Amidation to Form Sulfonamide
Hydrogenation and Ammonolysis
The nitro group on the sulfonyl chloride intermediate can be reduced to an amino group via catalytic hydrogenation in the presence of ammonia water, which also converts the sulfonyl chloride to sulfonamide. Catalysts such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel are effective. The reaction is conducted under elevated temperature (0–150 °C) and pressure (0.1–2.0 MPa) for 3–24 hours in organic solvents like methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydrogenation + Amidation | 2-methyl-5-nitrobenzenesulfonyl chloride + catalyst + ammonia water + organic solvent | 0–150 °C, 0.1–2.0 MPa, 3–24 h | 2-methyl-5-aminobenzenesulfonamide |
Post-reaction, the mixture is washed with water to remove impurities, followed by concentration and purification steps involving ethanol washing and triethylamine treatment to yield the pure sulfonamide.
While the above steps cover preparation of aminobenzenesulfonamide derivatives, the specific introduction of the 2-chloro substituent and the N-[(1-ethylpyrrolidin-2-yl)methyl] side chain requires additional synthetic steps:
Chlorination: Electrophilic aromatic substitution or selective halogenation can introduce the chloro substituent at the 2-position on the aromatic ring. This may be achieved using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to avoid over-chlorination.
Side Chain Attachment: The sulfonamide nitrogen can be alkylated or substituted with the (1-ethylpyrrolidin-2-yl)methyl group through nucleophilic substitution reactions. This typically involves reacting the sulfonamide with a suitable halomethylpyrrolidine derivative or via reductive amination using 1-ethylpyrrolidin-2-carboxaldehyde and the sulfonamide nitrogen.
These steps require careful control of reaction conditions to maintain the integrity of the sulfonamide and amino substituents.
Comparative Data Table of Key Preparation Parameters
| Parameter | Sulfonation Step | Hydrogenation/Amidation Step | Chlorination | Side Chain Attachment |
|---|---|---|---|---|
| Starting Material | p-nitrotoluene or substituted nitrobenzene | Sulfonyl chloride intermediate | Aminobenzenesulfonamide | Aminobenzenesulfonamide |
| Reagents | Chlorosulfonic acid, organic solvent | Catalyst (Pd/C, Raney Ni), ammonia water, organic solvent | Sulfuryl chloride or N-chlorosuccinimide | Halomethylpyrrolidine or aldehyde |
| Temperature | 100–150 °C | 0–150 °C | Ambient to mild heating | Ambient to mild heating |
| Pressure | Atmospheric | 0.1–2.0 MPa (hydrogen) | Atmospheric | Atmospheric |
| Reaction Time | Several hours | 3–24 hours | Several hours | Several hours |
| Purification | Water washing, organic phase separation | Water washing, ethanol washing, triethylamine treatment | Standard workup | Chromatographic or crystallization |
Research and Industrial Relevance
The described methods are adapted from industrially scalable processes for sulfonamide synthesis, emphasizing high purity, short synthetic routes, and ease of production.
Catalytic hydrogenation under pressure ensures efficient nitro reduction and amidation with minimal side products.
The use of ammonia water as a nucleophile for sulfonyl chloride conversion to sulfonamide is well-established and facilitates downstream purification.
Introduction of the pyrrolidinyl side chain via reductive amination or nucleophilic substitution is a common strategy in medicinal chemistry to impart biological activity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, which can be further functionalized for specific applications.
Scientific Research Applications
5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Analogues with Modified Backbones or Substituents
Table 1: Key Structural Analogues and Their Properties
Functional and Pharmacological Comparisons
A. Antipsychotic Activity
- Amisulpride (benzamide derivative) is a well-established antipsychotic targeting dopamine D2 and serotonin 5-HT7 receptors. Its activity depends on stereochemistry, with (S)-(-)-amisulpride showing higher potency .
- Lorapride (sulfonamide derivative) shares the (1-ethylpyrrolidin-2-yl)methyl group but replaces the benzamide with a sulfonamide. This modification may alter receptor affinity or metabolic stability, though direct activity data are lacking .
B. Antifungal Activity
- N-[Imino-(1-Oxo-(1H)-Phthalazin-2-yl)Methyl]Benzenesulfonamide Derivatives (e.g., compounds 22–24, 26, 34, 36, 37, 40) exhibit potent antifungal effects against Candida albicans (MIC ≤6.2–25 µg/mL). Their activity is enhanced by the absence of a methyl group at position 4 of the phthalazinone system .
- Lorapride lacks the phthalazinone moiety, suggesting divergent mechanisms. Its chlorine and pyrrolidine groups may confer different bioactivity profiles.
C. Structural Impact on Physicochemical Properties
- LogP and Solubility: Lorapride’s pyrrolidine-ethyl group increases hydrophobicity compared to simpler analogues like 5-amino-2-chloro-N,N-dimethylbenzenesulfonamide .
- Metabolic Stability :
- Sulfonamides generally exhibit slower metabolism than benzamides due to reduced susceptibility to esterases .
Biological Activity
5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and a summary of its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₈ClN₃O₂S. It features a sulfonamide group, an amino group, and a chloro substituent on the benzene ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 303.81 g/mol |
| CAS Number | 152460-10-1 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several sulfonamide derivatives against E. coli and S. aureus. The results indicated that certain derivatives had MIC values as low as 0.0195 mg/mL against E. coli, showcasing their potential as effective antibacterial agents .
Antiviral Activity
Emerging evidence suggests that sulfonamide derivatives may also possess antiviral properties. A series of studies have reported that compounds structurally related to this compound exhibit inhibitory effects on human adenovirus (HAdV). Notably, one derivative showed an IC₅₀ value of 0.27 μM with a selectivity index greater than 100, indicating a strong potential for development as antiviral agents .
The biological activity of this compound can be attributed to several mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
